molecular formula C22H25N3O2S2 B471743 N-(2-{[2-(2,6-diethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide CAS No. 425655-35-2

N-(2-{[2-(2,6-diethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide

Cat. No.: B471743
CAS No.: 425655-35-2
M. Wt: 427.6g/mol
InChI Key: VDQJWUIZPIDFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[2-(2,6-diethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiazole ring, a sulfanyl group, and a propanamide moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(2,6-diethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,6-diethylaniline with ethyl chloroformate to form an intermediate, which is then reacted with 2-mercaptobenzothiazole under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(2,6-diethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to form alcohols.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

N-(2-{[2-(2,6-diethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-{[2-(2,6-diethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(2,6-diethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N-[2-[2-(2,6-diethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]butanamide

Uniqueness

N-(2-{[2-(2,6-diethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide is unique due to its specific combination of functional groups and structural features This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds

Properties

CAS No.

425655-35-2

Molecular Formula

C22H25N3O2S2

Molecular Weight

427.6g/mol

IUPAC Name

N-[2-[2-(2,6-diethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]propanamide

InChI

InChI=1S/C22H25N3O2S2/c1-4-14-8-7-9-15(5-2)21(14)25-20(27)13-28-22-24-17-11-10-16(12-18(17)29-22)23-19(26)6-3/h7-12H,4-6,13H2,1-3H3,(H,23,26)(H,25,27)

InChI Key

VDQJWUIZPIDFME-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CC

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.